molecular formula C8H7NO2 B048605 3-(3-Pyridyl)acrylic acid CAS No. 1126-74-5

3-(3-Pyridyl)acrylic acid

Cat. No. B048605
CAS RN: 1126-74-5
M. Wt: 149.15 g/mol
InChI Key: VUVORVXMOLQFMO-ONEGZZNKSA-N
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Description

Synthesis Analysis

  • Novel Coordination Polymers: Gunning and Cahill (2005) utilized trans-3-(3-pyridyl)acrylic acid to form novel hetero-metallic and homometallic metal-organic framework (MOF) materials. They explored how the presence of a second metal center influences the coordination environment and overall structure formation (Gunning & Cahill, 2005).
  • Rhodium-Catalyzed Oxidative Coupling: Mochida et al. (2009) achieved the synthesis of α-pyrone and butenolide derivatives through rhodium-catalyzed oxidative coupling reactions of substituted acrylic acids with alkynes and alkenes (Mochida et al., 2009).

Molecular Structure Analysis

  • Hydrogen-Bonded Networks: Briceño et al. (2007) studied trans-3-(3-pyridyl)acrylic acid's structure, revealing a two-dimensional hydrogen-bonded array of supramolecular ribbons formed via interactions between pyridine and carboxyl groups (Briceño et al., 2007).

Chemical Reactions and Properties

  • Coordination Polymers: The aforementioned studies by Gunning and Cahill (2005) and Briceño et al. (2007) demonstrate the compound’s ability to form stable coordination polymers and MOFs, highlighting its versatility in chemical reactions and potential for material synthesis.

Physical Properties Analysis

  • Electrical Properties: Allan et al. (1988) investigated the electrical conductivities and properties of chloro complexes of 3-(3-pyridyl)acrylic acid with various metals, revealing unique conductive behaviors attributed to the olefinic bond in the compound (Allan et al., 1988).

Chemical Properties Analysis

  • Electrochemical Response: Zhang et al. (2007) demonstrated that poly (3-(3-pyridyl) acrylic acid) modified glassy carbon electrodes exhibit excellent electrochemical responses, suggesting its utility in sensing and detection applications (Zhang et al., 2007).

Scientific Research Applications

  • Formation of Metal Organic Framework Materials : Research by Gunning and Cahill (2005) found that 3-(3-Pyridyl)acrylic acid plays a role in the formation of novel hetero-metallic and homometallic metal-organic framework materials. These materials have potential applications in thermoelectric, photocatalytic, and luminescence applications (Gunning & Cahill, 2005).

  • Synthesis of Multidimensional Metal-Organic Frameworks : Li et al. (2005) synthesized multidimensional metal-organic frameworks using 3-(3-Pyridyl)acrylic acid, suggesting potential applications in catalysis and photocatalysis (Li et al., 2005).

  • Photoreactivity in Coordination Polymers : Kole, Tan, and Vittal (2012) explored the photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids, revealing potential in the synthesis of coordination polymers for organic synthesis applications (Kole, Tan, & Vittal, 2012).

  • Biodegradable Hydrogels for Solar Cells : Elsayed, Monier, and Youssef (2017) demonstrated that photo-active trans-3-(4-pyridyl)acrylic acid modified chitosan can be used as a UV light-activated hydrogel, suitable for solar cells and photovoltaic panels (Elsayed, Monier, & Youssef, 2017).

  • Electrical Conductivity in Metal Complexes : Allan et al. (1989) studied the thermal behavior and electrical conductivity at room temperature of the complexes of 3-(3-pyridyl)acrylic acid with cobalt and nickel, showing polymeric octahedral structures (Allan et al., 1989).

  • Catalytic Oxidation in Copolymers : Chi, Cao, and Wang (2016) found that cross-linked copolymers of (3-(2-pyridyl) acrylic acid)-copper(II) complex exhibit high catalytic efficiency, particularly for the oxidation of benzyl alcohol using hydrogen peroxide (Chi, Cao, & Wang, 2016).

  • Characterization of Acrylic Acid Polymers : Lattimer's (2003) study on acrylic acid polymers using pyrolysis mass spectrometry demonstrates its utility in characterizing these polymers, particularly for determining acrylic acid and alkyl acrylate comonomers (Lattimer, 2003).

  • Electrochemical Sensor Applications : Zhang et al. (2007) utilized Poly (3-(3-pyridyl) acrylic acid) modified glassy carbon electrodes for the simultaneous determination of dopamine, ascorbic acid, and uric acid, demonstrating excellent electrochemical response and low detection limits (Zhang et al., 2007).

Safety And Hazards

3-(3-Pyridyl)acrylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

The future directions of 3-(3-Pyridyl)acrylic acid involve its potential use in constructing electrochemical sensors in environmental analysis . The constructed membrane of 3-(3-Pyridyl)acrylic acid and multi-walled carbon nanotubes showed good reproducibility and stability, and was successfully applied to analyze catechol and hydroquinone in actual water samples .

properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enoic acid
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InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVORVXMOLQFMO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701305000
Record name trans-3-(3-Pyridyl)acrylic acid
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Molecular Weight

149.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to beige crystalline powder; [Acros Organics MSDS]
Record name 3-Pyridylacrylic acid
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Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(3-Pyridyl)acrylic acid

CAS RN

19337-97-4, 1126-74-5
Record name trans-3-(3-Pyridyl)acrylic acid
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Record name 3-Pyridylacrylic acid
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Record name trans-3-Pyridineacrylic acid
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Record name trans-3-(3-Pyridyl)acrylic acid
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Record name 3-pyridylacrylic acid
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Record name 2-Propenoic acid, 3-(3-pyridinyl)-, (2E)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
358
Citations
Y Zhang, K Zhang, H Ma - Analytical biochemistry, 2009 - Elsevier
In this work, we present an electrochemical DNA sensor based on silver nanoparticles/poly(trans-3-(3-pyridyl) acrylic acid) (PPAA)/multiwalled carbon nanotubes with carboxyl groups (…
Number of citations: 122 www.sciencedirect.com
NS Gunning, CL Cahill - Dalton Transactions, 2005 - pubs.rsc.org
The bifunctional ligand trans-3-(3-pyridyl)acrylic acid has been utilized to promote the formation of a novel hetero-metallic [Cu3(C8H6NO2)6Nd2(NO3)6] (1) and two homometallic: [Nd(…
Number of citations: 21 pubs.rsc.org
RT Dong, XL Chen, X Cui, SS Chen, MY Shen, CW Li… - …, 2016 - pubs.rsc.org
The first employment of 3-(3-pyridyl)acrylic acid (3-HPYA) in 3d–4f coordination chemistry is reported. Hydrothermal reactions of 3-HPYA with lanthanide oxides and copper halides led …
Number of citations: 8 pubs.rsc.org
Y Zhang, S Su, Y Pan, L Zhang… - Annali di Chimica: Journal …, 2007 - Wiley Online Library
Trans‐3‐(3‐pyridyl) acrylic acid (PAA) was deposited on glassy carbon electrode (GCE) by electropolymerization in pH 7.0 phosphate buffer solution (PBS). The poly (3‐(3‐pyridyl) …
Number of citations: 22 onlinelibrary.wiley.com
P Thuéry, J Harrowfield - European Journal of Inorganic …, 2014 - Wiley Online Library
As a heterofunctional pro‐ligand with both hard and soft coordination sites, trans‐3‐(3‐pyridyl)acrylic acid (LH) is of potential interest for the design of heterometallic complexes of f‐ and …
JR Allan, AD Paton, K Turvey, HJ Bowley… - Thermochimica acta, 1989 - Elsevier
The preparation and some properties of the complexes of 3-(3-pyridyl)acrylic acid with cobalt and nickel are described. Spectral, magnetic and solubility studies show that the complexes…
Number of citations: 11 www.sciencedirect.com
AT Kerr, JA Ridenour, AA Noring, CL Cahill - Inorganica Chimica Acta, 2019 - Elsevier
The hydrothermal reaction of the uranyl cation, copper(II), and trans-3,3(pyridyal)acrylic acid (T33PA) has yielded two new bimetallic uranyl containing coordination polymers, (UO 2 ) 2 (…
Number of citations: 8 www.sciencedirect.com
A Briceno, R Atencio, R Gil, A Nobrega - … Crystallographica Section C …, 2007 - scripts.iucr.org
The structure of trans-3-(3-pyridyl)acrylic acid, C8H7NO2, (I), possesses a two-dimensional hydrogen-bonded array of supramolecular ribbons assembled via heterodimeric synthons …
Number of citations: 11 scripts.iucr.org
GK Kole, U Sambasivam, GK Tan… - Crystal Growth & …, 2017 - ACS Publications
This work demonstrates that the photoinert trans-3-(2′-pyridyl)acrylic acid (2-PA) can be made photoreactive by salt formation with HCl, CF 3 CO 2 H, and H 2 SO 4 . All three salts …
Number of citations: 12 pubs.acs.org
GK Kole, GK Tan, JJ Vittal - Crystal growth & design, 2012 - ACS Publications
An attempt has been made to orient the CC bonds in trans-3-(3′-pyridyl)acrylic acid (3-PAH) and trans-3-(4′-pyridyl)acrylic acid (4-PAH) in the hydrogen-bonded coordination …
Number of citations: 61 pubs.acs.org

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